molecular formula C4H3ClOS B12836677 2-Chlorothiophen-3-ol

2-Chlorothiophen-3-ol

Cat. No.: B12836677
M. Wt: 134.58 g/mol
InChI Key: QYABGEURQODEKW-UHFFFAOYSA-N
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Description

2-Chlorothiophen-3-ol is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The compound has a chlorine atom at the second position and a hydroxyl group at the third position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiophen-3-ol can be achieved through several methods. One common approach involves the chlorination of thiophene followed by hydroxylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by treatment with a hydroxylating agent like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chlorothiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the activity of enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothiophen-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications where other thiophene derivatives may not be as effective .

Properties

IUPAC Name

2-chlorothiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClOS/c5-4-3(6)1-2-7-4/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYABGEURQODEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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